2,3,3a,5-tetrahydro-1H-cyclopenta[c][1,5]benzodiazepin-4-one
Description
2,3,3a,5-Tetrahydro-1H-cyclopenta[c][1,5]benzodiazepin-4-one is a bicyclic benzodiazepine derivative characterized by a fused cyclopentane ring and a seven-membered diazepinone core. This compound (CAS 863870-72-8) is synthesized as a high-purity intermediate (95%) and is commercially available for research purposes, particularly in pharmaceutical development .
Properties
IUPAC Name |
2,3,3a,5-tetrahydro-1H-cyclopenta[c][1,5]benzodiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-12-8-4-3-7-9(8)13-10-5-1-2-6-11(10)14-12/h1-2,5-6,8H,3-4,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFLNGUFPIVPJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=NC3=CC=CC=C3NC2=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the α-amylase and α-glucosidase enzymes. These enzymes play a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the intestines.
Mode of Action
The compound interacts with these enzymes, inhibiting their activity. This interaction likely involves the formation of a complex between the compound and the enzyme, which prevents the enzyme from effectively binding to its substrate and carrying out its function.
Biochemical Pathways
The inhibition of α-amylase and α-glucosidase enzymes affects the carbohydrate digestion pathway. By preventing these enzymes from breaking down complex carbohydrates into simpler sugars, the compound can reduce the amount of glucose that is absorbed into the bloodstream after a meal.
Result of Action
The primary result of the compound’s action is a reduction in post-meal blood glucose levels. By inhibiting the action of α-amylase and α-glucosidase, the compound reduces the amount of glucose that is produced from the digestion of carbohydrates and subsequently absorbed into the bloodstream.
Biological Activity
2,3,3a,5-Tetrahydro-1H-cyclopenta[c][1,5]benzodiazepin-4-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Various methodologies have been explored to optimize yield and purity. For instance, the use of microwave-assisted synthesis has been reported to enhance reaction rates and improve product yields significantly .
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of benzodiazepine derivatives. The compound has shown promising results in scavenging free radicals and reducing oxidative stress in vitro. A study indicated that hydroxylated analogs of benzodiazepines exhibited superior antioxidant capacities compared to their non-hydroxylated counterparts .
Antifungal Activity
The antifungal activity of this compound was evaluated against various fungal strains. Notably, derivatives demonstrated significant inhibition against Sporothrix schenckii, suggesting a potential therapeutic application in treating sporotrichosis . The structure-activity relationship (SAR) studies revealed that modifications at specific positions enhanced antifungal efficacy.
Antimicrobial Activity
The compound has also been assessed for its antibacterial properties. It exhibited moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The incorporation of lipophilic groups into the benzodiazepine framework was found to improve membrane penetration and antimicrobial effectiveness .
Case Study 1: Antioxidant Evaluation
A recent study synthesized several hydroxylated derivatives of benzodiazepines and evaluated their antioxidant activity using DPPH and ABTS assays. The results indicated that the synthesized compounds had higher antioxidant capacities than standard antioxidants such as ascorbic acid. The study concluded that structural modifications could lead to improved biological performance .
Case Study 2: Antifungal Activity Against Sporothrix
In a controlled experiment, a series of benzodiazepine derivatives were tested for antifungal activity against Sporothrix schenckii. The results indicated that certain compounds inhibited fungal growth effectively at low concentrations. This finding opens avenues for developing new antifungal agents based on the benzodiazepine scaffold .
Research Findings Summary
Scientific Research Applications
Pharmacological Applications
The primary interest in 2,3,3a,5-tetrahydro-1H-cyclopenta[c][1,5]benzodiazepin-4-one lies in its potential as an anxiolytic and sedative agent. Research indicates that compounds within the benzodiazepine class often exhibit these properties by modulating the gamma-aminobutyric acid (GABA) receptors in the central nervous system.
Antiviral Activity
Recent investigations have highlighted the antiviral potential of benzodiazepine derivatives. Some studies suggest that modifications to the benzodiazepine structure can enhance antiviral efficacy against various viral infections.
Case Study: Antiviral Efficacy
A study focused on synthesizing derivatives of benzodiazepines demonstrated promising antiviral activity against herpes simplex virus (HSV). The research indicated that specific substitutions on the benzodiazepine core could significantly improve antiviral potency compared to unmodified compounds .
Antibacterial Properties
Emerging evidence suggests that certain benzodiazepine derivatives exhibit antibacterial activity against a range of pathogens.
Case Study: Antibacterial Activity
Research published in peer-reviewed journals has shown that some synthesized derivatives of benzodiazepines can inhibit bacterial growth effectively. For instance, compounds were tested against Escherichia coli and other gram-negative bacteria, showing significant inhibition zones in agar diffusion assays .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Impact on Activity | Example Compound |
|---|---|---|
| Substituted Aromatic Ring | Enhanced GABA receptor affinity | 5-Methyl derivative |
| Hydroxyl Groups | Increased solubility and potency | Hydroxy-substituted variant |
Chemical Reactions Analysis
Substituent Effects on Reactivity
Electron-withdrawing groups (e.g., NO₂) on the ketone accelerate cyclization, while electron-donating groups (e.g., OMe) slow it . For the cyclopenta-fused system, steric hindrance from the fused ring may reduce reaction rates compared to simpler ketones.
Side Reactions and Stability
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Decomposition : Products like 3w (a bisbenzodiazepine) decompose in methanol during crystallization , suggesting sensitivity to protic solvents.
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Oxidation : Under gold catalysis (NaAuCl₄·2H₂O), dehydrogenation can occur, potentially converting dihydro intermediates to aromatic systems (e.g., quinoxalines) .
Functionalization Reactions
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N-Alkylation : The secondary amine in the diazepine ring can undergo alkylation, as seen in quaternary ammonium prodrugs (e.g., olanzapine derivatives ).
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Hydrolysis : The lactam group (-CONH-) may hydrolyze under acidic/basic conditions to form a diamino carboxylic acid.
Metabolic and Pharmacological Modifications
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Hydroxylation : Pyrrolobenzodiazepine analogs undergo rapid hydroxylation at positions 3 and 11a in vivo, reducing activity . Blocking these positions with methyl groups (e.g., 3h , 3i ) improves metabolic stability .
Key Challenges
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Regioselectivity : Reactions with unsymmetrical ketones or diamines may yield regioisomers (e.g., 3a exists as a 1:1 mixture ).
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Solvent Sensitivity : Methanol promotes decomposition in some fused systems , necessitating alternative solvents like acetonitrile.
Comparative Catalysis
| Catalyst | Solvent | Loading | Time (h) | Yield (%) |
|---|---|---|---|---|
| TCT | MeOH | 4 mol% | 4–6 | 65–85 |
| NaAuCl₄ | EtOH | 2 mol% | 3–5 | 70–90 |
Gold catalysts enable milder conditions and higher yields but require costlier reagents.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between 2,3,3a,5-tetrahydro-1H-cyclopenta[c][1,5]benzodiazepin-4-one and related heterocyclic compounds:
Key Structural and Functional Insights:
Core Heterocycle Variations: The cyclopenta-benzodiazepine core provides enhanced rigidity compared to the thieno-benzodiazepine (Olanzapine impurity), which incorporates a sulfur-containing thiophene ring. This difference may alter metabolic stability and receptor selectivity . The benzoxazepine analog replaces nitrogen with oxygen in the seven-membered ring, reducing basicity and affecting hydrogen-bonding interactions .
Substituent Effects: The dimethylaminoethyl and 4-methoxyphenyl groups in the benzothiazepine derivative () suggest enhanced interaction with neurotransmitter receptors, though esterification (acetate) may limit bioavailability . The methyl group in the Olanzapine impurity () is critical for its role as a synthetic byproduct, highlighting challenges in purification during antipsychotic drug manufacturing .
Pharmacological Implications: The amino group in the benzoxazepine derivative () could facilitate binding to enzymatic targets (e.g., kinases) via additional hydrogen-bonding interactions . The absence of substituents in the parent cyclopenta-benzodiazepine () positions it as a versatile scaffold for further functionalization in drug discovery.
Q & A
Q. What are the primary synthetic routes for 2,3,3a,5-tetrahydro-1H-cyclopenta[c][1,5]benzodiazepin-4-one?
The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. A common approach begins with the formation of the benzodiazepine core via condensation of o-phenylenediamine derivatives with ketones or aldehydes under acidic or basic conditions. Subsequent steps may involve acylation or halogenation to introduce substituents. For example, acylation with 2,4-dichlorobenzoyl chloride under basic conditions has been used to synthesize analogous benzodiazepine derivatives . Key Methodological Considerations :
- Use anhydrous solvents and inert atmospheres to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC to optimize yields.
Q. How can the stability of this compound be assessed under experimental conditions?
Stability studies should evaluate susceptibility to hydrolysis, oxidation, and photodegradation. For hydrolysis, incubate the compound in buffers at varying pH (e.g., pH 1–13) and analyze degradation products via LC-MS. Oxidative stability can be tested using hydrogen peroxide or radical initiators. Store the compound in amber vials at –20°C to mitigate light-induced degradation .
Q. What spectroscopic techniques are critical for structural characterization?
- NMR : 1H and 13C NMR confirm the benzodiazepine scaffold and substituent positions. Aromatic protons typically appear at δ 6.5–8.0 ppm, while cyclopentyl protons resonate at δ 1.5–3.0 ppm.
- IR : Characteristic peaks include C=O stretches (~1680 cm⁻¹) and N–H bends (~3300 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How does this compound interact with GABAA receptors, and what experimental models are suitable for studying this?
Benzodiazepines typically potentiate GABA-induced chloride currents by binding to the α/γ subunit interface of GABAA receptors. Use electrophysiological techniques like the concentration-clamp method on isolated neurons (e.g., frog sensory neurons) to measure dose-dependent modulation of GABA responses . Protocol :
- Apply GABA (3 µM) to establish baseline currents.
- Co-apply the compound at concentrations ranging from 10⁻⁸ M to 10⁻⁴ M to assess augmentation or inhibition.
Q. How can contradictory data on receptor binding efficacy be resolved?
Discrepancies may arise from differences in receptor subunit composition or assay conditions. To address this:
- Use recombinant GABAA receptors with defined subunit combinations (e.g., α1β2γ2 vs. α5β3γ2).
- Validate findings across multiple models (e.g., in vitro electrophysiology, radioligand displacement assays).
- Apply statistical tools like Schild regression to differentiate competitive vs. allosteric effects .
Q. What strategies optimize green synthesis of this compound?
A three-component tandem reaction using o-phenylenediamine, carbonyl compounds, and alkynes in ethanol at room temperature can achieve yields >90%. Catalytic systems like magnetic CoFe₂O₄ nanoparticles enhance efficiency and reduce waste. Key parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
